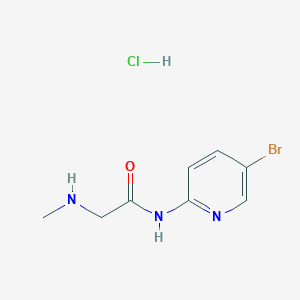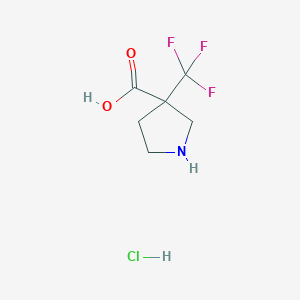
methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are commonly found in the pharmaceutical industry and have many applications such as drug-like properties and the development of new anticorrosive compounds .
Synthesis Analysis
The synthesis of novel 1-benzyl-5-methyl-1H-1,2,3-triazoles was designed, synthesized, and characterized . The compounds were obtained in one step from reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions . The structures of all the target molecules were fully elucidated by FT-IR, 1H NMR, 13C NMR .Molecular Structure Analysis
The molecular structure of “methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” was fully elucidated by FT-IR, 1H NMR, 13C NMR . The empirical formula is C11H11N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” involve reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied in various synthesis processes. For instance, an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides under mild conditions has been described. This method extends the scope of the Dimroth Reaction and yields 1H-1,2,3-triazoles in good yield from reactions with active methylene compounds (Cottrell et al., 1991). Additionally, the crystal and molecular structures of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate have been investigated, revealing insights into its molecular disposition and electron density localization (Boechat et al., 2010).
2. Corrosion Inhibition and Material Science
In material science, particularly in corrosion inhibition, this compound has been synthesized using Microwave Assisted Organic Synthesis (MAOS) method. Its application in corrosion inhibition on carbon steel in NaCl saturated with CO2 has been tested, showing a significant inhibition efficiency (Insani et al., 2015).
3. Catalysis and Organic Chemistry
The compound has been involved in studies related to catalyst activation. For example, it has been used in complexes for transfer hydrogenation and oxidation reactions, indicating its potential in facilitating various organic reactions (Saleem et al., 2014). Another study focused on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands, showcasing its utility in oxidation and transfer hydrogenation aspects (Saleem et al., 2013).
4. Pharmaceutical Research and Cytotoxicity
In pharmaceutical research, this compound has been a part of the synthesis of various derivatives for antimicrobial activity evaluation, highlighting its relevance in drug discovery (Reddy et al., 2016). Moreover, it has been used in the synthesis of compounds for in vitro cytotoxicity evaluation against cancer cell lines, suggesting its potential in cancer treatment research (Das et al., 2021).
Propriétés
IUPAC Name |
methyl 1-benzyl-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(12(16)17-2)13-14-15(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXATADWONJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)

![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)


![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1420933.png)




![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)